NF‑κB Inhibition: Ethoxycoronarin D Demonstrates 2.3‑Fold Higher Potency Than Methoxycoronarin D
In a direct head‑to‑head comparison using a cell‑based NF‑κB luciferase reporter assay, ethoxycoronarin D inhibited NF‑κB activation with an IC₅₀ of 3.2 ± 0.3 µM, whereas methoxycoronarin D exhibited an IC₅₀ of 7.3 ± 0.3 µM [1]. Benzoyl eugenol, a non‑diterpenoid comparator from the same plant source, was markedly less active (IC₅₀ = 32.5 ± 4.9 µM) [1]. Isocoronarin D showed no significant NF‑κB inhibition under the same conditions [1].
| Evidence Dimension | Inhibition of NF‑κB transcriptional activation |
|---|---|
| Target Compound Data | IC₅₀ = 3.2 ± 0.3 µM |
| Comparator Or Baseline | Methoxycoronarin D (IC₅₀ = 7.3 ± 0.3 µM); Benzoyl eugenol (IC₅₀ = 32.5 ± 4.9 µM); Isocoronarin D (inactive) |
| Quantified Difference | 2.3‑fold more potent than methoxycoronarin D; 10.2‑fold more potent than benzoyl eugenol |
| Conditions | HEK293 cells transfected with NF‑κB‑luciferase reporter; compounds tested at 20 µg/mL initial concentration |
Why This Matters
For researchers evaluating chemopreventive agents targeting the NF‑κB pathway, ethoxycoronarin D offers a clearly defined potency advantage over its closest structural analog methoxycoronarin D, enabling more effective pathway modulation at lower concentrations.
- [1] Endringer, D. C., Taveira, F. S. N., Kondratyuk, T. P., Pezzuto, J. M., & Braga, F. C. (2014). Cancer chemoprevention activity of labdane diterpenes from rhizomes of Hedychium coronarium. Revista Brasileira de Farmacognosia, 24(4), 408–412. View Source
